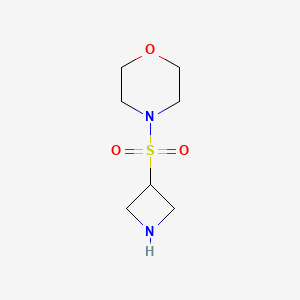

4-(Azetidin-3-ylsulfonyl)morpholine

Description

4-(Azetidin-3-ylsulfonyl)morpholine is a heterocyclic compound combining morpholine (a six-membered ring containing one oxygen and one nitrogen atom) with an azetidine (a four-membered saturated ring containing one nitrogen atom) via a sulfonyl (-SO₂-) linker. The azetidine ring introduces ring strain due to its four-membered structure, which may enhance reactivity compared to larger heterocycles like piperidine or pyrrolidine .

Properties

IUPAC Name |

4-(azetidin-3-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c10-13(11,7-5-8-6-7)9-1-3-12-4-2-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQZULVCNLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules.

Mode of Action

Morpholine-modified ruthenium-based agents have been shown to destroy the bacterial membrane and induce reactive oxygen species (ros) production in bacteria.

Biochemical Pathways

It is known that azetidine, a four-membered polar heterocycle, exhibits great challenges in its chemical synthesis and biosynthesis.

Pharmacokinetics

The compound is described as a colorless to yellow sticky oil to semi-solid substance, suggesting that its physical form may influence its bioavailability.

Biochemical Analysis

Biological Activity

4-(Azetidin-3-ylsulfonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(Azetidin-3-ylsulfonyl)morpholine is C7H14N2O2S, with a molecular weight of 174.26 g/mol. Its structure features a morpholine ring linked to an azetidine moiety through a sulfonyl group, which is critical for its biological activity.

The biological activity of 4-(Azetidin-3-ylsulfonyl)morpholine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

Potential Targets:

- Enzymatic Inhibition : The sulfonamide group can mimic the structure of substrates in enzymatic reactions, potentially leading to inhibition of target enzymes.

- Receptor Modulation : The morpholine and azetidine rings may facilitate binding to specific receptors, modulating their activity.

Biological Activity

Research indicates that 4-(Azetidin-3-ylsulfonyl)morpholine exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds similar to 4-(Azetidin-3-ylsulfonyl)morpholine possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, likely through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to 4-(Azetidin-3-ylsulfonyl)morpholine. The results indicated:

- Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus ranged from 1–2 µg/mL.

- Enhanced activity against methicillin-resistant strains was also observed.

Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of related morpholine derivatives on human cancer cell lines. Results showed:

- Significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: 4-(Azetidin-3-ylsulfonyl)morpholine

- Molecular Formula: C8H14N2O3S

- Molecular Weight: 206.27 g/mol

The compound features a morpholine ring and an azetidine sulfonamide moiety, which contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

4-(Azetidin-3-ylsulfonyl)morpholine is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Potential Applications:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.

- Antimicrobial Properties: Research indicates that it may possess antibacterial activity against certain strains of bacteria, warranting further investigation into its use as an antibiotic.

Biological Research

The compound is utilized in biochemical assays to study enzyme interactions and cellular processes.

Applications:

- Enzyme Inhibition Studies: It serves as a tool to explore the inhibition of specific enzymes, which can provide insights into metabolic pathways and disease mechanisms.

- Cell Signaling Research: The ability of this compound to modulate signaling pathways makes it valuable in understanding cell communication and response.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference Source |

|---|---|---|

| Anticancer | Inhibits growth of cancer cells | |

| Antimicrobial | Shows activity against specific bacterial strains | |

| Enzyme Inhibition | Modulates activity of key metabolic enzymes |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 4-(Azetidin-3-ylsulfonyl)morpholine against non-small-cell lung carcinoma (NSCLC) cells. The results demonstrated significant inhibition of cell proliferation, suggesting that the compound could be developed into a lead candidate for NSCLC treatment.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that 4-(Azetidin-3-ylsulfonyl)morpholine exhibited inhibitory effects on bacterial growth, highlighting its potential as a new class of antibiotics.

Comparison with Similar Compounds

Table 1: Key Morpholine Derivatives and Their Properties

Key Observations :

Azetidine vs. However, this strain may enhance binding affinity in target proteins . In contrast, VPC-14449’s thiazol-imidazole substituent provides planar aromaticity, facilitating DNA intercalation .

This contrasts with the electron-donating morpholine oxygen . Comparatively, the sulfanyl (-S-) group in 4-(sulfanyl-pyrimidin-4-yl-methyl)-morpholine offers nucleophilic reactivity but lacks the same electronic effects .

Biological Activity Trends: Pyrazole-containing morpholine derivatives (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine) exhibit potent anti-parasitic activity due to π-π stacking interactions with trypanosomal targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.